

## A Technical Guide to the Photophysical Properties of Texas Red

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Texas Red	
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For researchers, scientists, and professionals in drug development, a precise understanding of the fluorescent probes employed is paramount for the generation of reliable and reproducible data. **Texas Red**, a derivative of sulforhodamine 101, is a widely utilized red-emitting fluorophore in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of **Texas Red**, complete with experimental protocols and workflow visualizations.

## Core Photophysical Parameters of Texas Red

The efficacy of a fluorophore is fundamentally defined by its quantum yield and molar extinction coefficient. The quantum yield ( $\Phi$ ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a substance absorbs light at a particular wavelength.

Property	Value	Wavelength (nm)
Molar Extinction Coefficient (ε)	~85,000 - 116,000 M <sup>-1</sup> cm <sup>-1</sup>	~596
Quantum Yield (Φ)	~0.93 - 0.97	-
Excitation Maximum (λex)	~586 - 596 nm	-
Emission Maximum (λem)	~603 - 615 nm	-



Note: The exact values for the extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye.

## Experimental Determination of Photophysical Properties

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections outline standardized protocols for these measurements.

### **Measurement of Molar Extinction Coefficient**

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.

#### Protocol:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Texas Red** and dissolve
  it in a suitable solvent (e.g., dimethyl sulfoxide DMSO) to prepare a concentrated stock
  solution of known concentration.
- Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline PBS) to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0.
- Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of Texas Red (~596 nm). Use the experimental buffer as a blank.
- Data Analysis: Plot the measured absorbance at the λmax against the corresponding molar concentration.
- Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

### **Determination of Fluorescence Quantum Yield**



The fluorescence quantum yield is most commonly determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

#### Protocol:

- Selection of a Standard: Choose a quantum yield standard with spectral properties that overlap with Texas Red. A suitable standard for Texas Red is Rhodamine 101 in ethanol, which has a reported quantum yield of 1.0.
- Preparation of Solutions: Prepare a series of dilute solutions of both the **Texas Red** sample
  and the quantum yield standard in the same solvent. The concentrations should be adjusted
  to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize
  inner filter effects.</li>
- Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.
- Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
- Calculation: The quantum yield of the Texas Red sample (Φ\_sample) is calculated using the following equation:

 $\Phi$ \_sample =  $\Phi$ \_std \* (I\_sample / I\_std) \* (A\_std / A\_sample) \* ( $\eta$ \_sample<sup>2</sup> /  $\eta$ \_std<sup>2</sup>)

#### Where:

- Ф is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent



• 'sample' and 'std' refer to the **Texas Red** sample and the standard, respectively.

# Experimental Workflow: Immunofluorescence Staining

**Texas Red** is frequently conjugated to antibodies for use in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues.



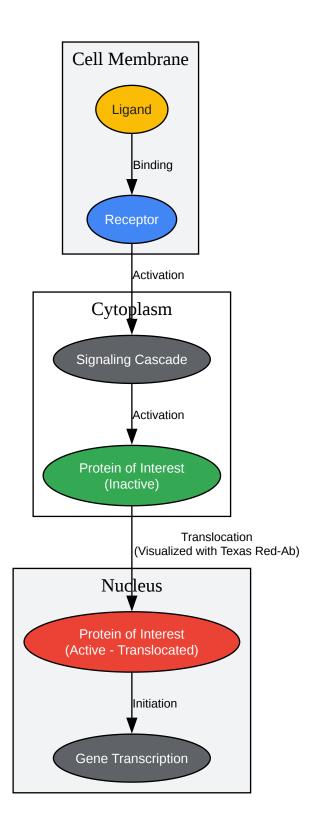
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Caption: A typical experimental workflow for immunofluorescence staining using a **Texas Red**-conjugated secondary antibody.

## **Signaling Pathway Visualization**

While **Texas Red** is a tool for visualization rather than a direct participant in signaling pathways, it is instrumental in elucidating these pathways. For instance, it can be used to visualize the localization of a key signaling protein in response to a specific stimulus.





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Caption: Visualization of a generic signaling pathway where **Texas Red** is used to detect the translocation of a protein of interest.







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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com